molecular formula C12H11FN2O B12615329 7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one CAS No. 919120-51-7

7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one

Cat. No.: B12615329
CAS No.: 919120-51-7
M. Wt: 218.23 g/mol
InChI Key: HNLNLSDVCAGZNT-UHFFFAOYSA-N
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Description

7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by a fused indole ring system, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the formation of an intermediate compound, which is then subjected to cyclization to form the desired azepinoindole structure. The reaction conditions typically involve the use of catalysts and solvents that facilitate the cyclization process .

Industrial production methods for this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions and employing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles that can replace specific functional groups within the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of a ketone or aldehyde derivative, while reduction may yield a fully saturated azepinoindole

Properties

CAS No.

919120-51-7

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

7-fluoro-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one

InChI

InChI=1S/C12H11FN2O/c13-7-3-4-10-9(6-7)8-2-1-5-14-12(16)11(8)15-10/h3-4,6,15H,1-2,5H2,(H,14,16)

InChI Key

HNLNLSDVCAGZNT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)NC1)NC3=C2C=C(C=C3)F

Origin of Product

United States

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